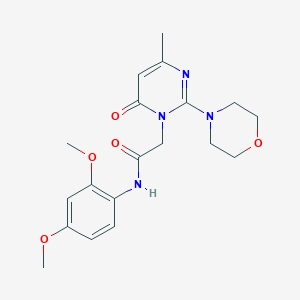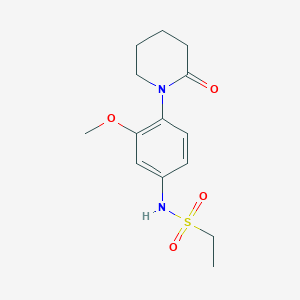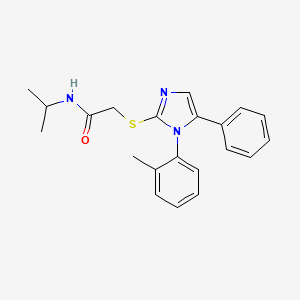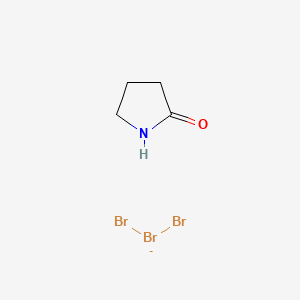![molecular formula C21H22FN3O2S B2492349 2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,8-dimethylquinoline CAS No. 478081-69-5](/img/structure/B2492349.png)
2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,8-dimethylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of "2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,8-dimethylquinoline" involves complex chemical reactions, often starting from quinoline derivatives. A study by Selvakumar et al. (2018) details the synthesis of closely related compounds, showcasing the versatility of sulfonamide and urea derivatives synthesized from piperazine-substituted quinolines and their antiviral activities (Selvakumar et al., 2018).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for understanding their interaction with biological targets. Ullah and Stoeckli-Evans (2021) described the crystal structure and Hirshfeld surface analysis of a hydrochloride salt of a related compound, providing insights into its 3D conformation and potential binding mechanisms (Ullah & Stoeckli-Evans, 2021).
Chemical Reactions and Properties
Chemical reactions involving "this compound" and its derivatives often result in various bioactive molecules. Mella et al. (2001) investigated the photochemical reactions of ciprofloxacin, a quinoline derivative, highlighting the influence of light and different chemical conditions on its stability and reactivity (Mella et al., 2001).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are essential for the practical application of the compound. However, specific studies focusing on "this compound" are scarce in the literature.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, acidity or basicity, and potential for forming derivatives, underpin the compound's versatility in medicinal chemistry. The synthesis and reactivity studies, such as those by Acharyulu et al. (2010), shed light on the compound's ability to form various derivatives with potential biological activities (Acharyulu et al., 2010).
Applications De Recherche Scientifique
Antibacterial Applications
2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,8-dimethylquinoline and its derivatives have been extensively studied for their antibacterial properties. Compounds in this family have demonstrated broad antibacterial activity, showing promise in treating experimental infections. They have been noted for their favorable toxicological and pharmacokinetic profiles, suggesting their potential for systemic infection treatment (Goueffon et al., 1981). Additionally, derivatives with specific substitutions at the quinolone C-7 position, such as 2-(fluoromethyl)piperazine, have demonstrated in vitro antibacterial activity comparable to established antibiotics like ciprofloxacin, indicating their potential as effective antibacterial agents (Ziegler et al., 1990).
Antiviral Applications
Derivatives of this compound, specifically those with sulfonamide and urea modifications, have shown significant antiviral activity. For instance, certain sulfonamide derivatives demonstrated three-fold higher antiviral activity against avian paramyxovirus than commercial antiviral drugs, showcasing the potential of these compounds in antiviral therapies (Selvakumar et al., 2018).
Anticancer Activities
The compound 7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline, derived from this compound, has been noted for its promising anticancer properties. It demonstrated high effectiveness against a range of cancers and was more potent on cancer cells than non-cancer cells. The compound induced cell cycle arrest and eventual cell demise in cancer cells, suggesting its potential use as an anticancer agent (Solomon et al., 2019).
Photochemistry and Other Potential Applications
The photochemical behavior of certain derivatives, such as 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid, has been studied. These compounds undergo photo-induced reactions that could potentially be harnessed for various applications, including the development of new phototherapeutic agents (Mella et al., 2001).
Propriétés
IUPAC Name |
2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-4,8-dimethylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2S/c1-15-4-3-5-19-16(2)14-20(23-21(15)19)24-10-12-25(13-11-24)28(26,27)18-8-6-17(22)7-9-18/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNBRAIIMDTAAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(4-ethoxyphenyl)-2-({4-ethyl-5-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2492273.png)


![3-(4-Ethylphenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2492277.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2492278.png)

![4-(3-sec-Butyl-[1,2,4]oxadiazol-5-yl)-piperidine](/img/structure/B2492286.png)


